molecular formula C22H18N2O6S B2776925 Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate CAS No. 1011396-72-7

Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B2776925
CAS No.: 1011396-72-7
M. Wt: 438.45
InChI Key: PSKVVIHGRXXPJC-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound features a thiophene ring substituted with various functional groups, including an acetyl group, a nitrophenyl group, and a phenylcarbonylamino group. The presence of these groups makes it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the reaction of thiophene-3-carboxylate with appropriate reagents to introduce the acetyl, nitrophenyl, and phenylcarbonylamino groups. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to isolate the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, often in the presence of a base.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate has shown potential in biological studies, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.

Medicine: The compound's biological activity has been explored for potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

    Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate:

    This compound: is structurally similar to other thiophene derivatives, such as and This compound .

Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and the resulting reactivity. This unique structure allows for diverse applications and interactions, making it a valuable compound in various fields.

Properties

IUPAC Name

ethyl 5-acetyl-2-benzamido-4-(4-nitrophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-3-30-22(27)18-17(14-9-11-16(12-10-14)24(28)29)19(13(2)25)31-21(18)23-20(26)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKVVIHGRXXPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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